molecular formula C10H11BrO3 B1528135 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid CAS No. 1352719-70-0

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid

Cat. No.: B1528135
CAS No.: 1352719-70-0
M. Wt: 259.1 g/mol
InChI Key: UHLZWQRBIQSTNN-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a benzene ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid typically involves the bromination of a precursor compound, such as 4-hydroxy-5-methylbenzoic acid, followed by a series of reactions to introduce the propanoic acid group. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methyl-phenylpropanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(3-Bromo-4-oxo-5-methyl-phenyl)propanoic acid, while substitution of the bromine atom with an amino group may produce 3-(3-Amino-4-hydroxy-5-methyl-phenyl)propanoic acid.

Scientific Research Applications

3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    3-Bromo-4-hydroxy-5-methylbenzoic acid: Lacks the propanoic acid group but shares the bromine, hydroxyl, and methyl substituents on the benzene ring.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness: 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is unique due to the combination of its bromine atom, hydroxyl group, and propanoic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

3-(3-bromo-4-hydroxy-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLZWQRBIQSTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226866
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352719-70-0
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352719-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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